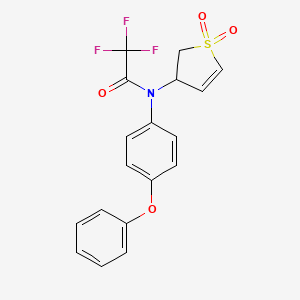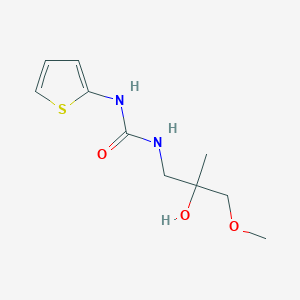![molecular formula C11H15N5OS B2516446 2-メチル-7-(ピペラジン-1-イルメチル)-5H-[1,3,4]チアジアゾロ[3,2-a]ピリミジン-5-オン CAS No. 946784-40-3](/img/structure/B2516446.png)
2-メチル-7-(ピペラジン-1-イルメチル)-5H-[1,3,4]チアジアゾロ[3,2-a]ピリミジン-5-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-7-(piperazin-1-ylmethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that belongs to the class of thiadiazolo-pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thiadiazole ring fused to a pyrimidine ring, makes it an interesting subject for scientific research.
科学的研究の応用
2-methyl-7-(piperazin-1-ylmethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials with specific properties, such as catalysts and sensors.
生化学分析
Biochemical Properties
2-methyl-7-(piperazin-1-ylmethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one plays a significant role in biochemical reactions, particularly in the inhibition of RNA synthesis. It interacts with DNA-dependent RNA polymerase, an enzyme crucial for transcribing DNA into RNA. When this compound binds to the enzyme, it inhibits its activity, thereby suppressing RNA synthesis . Additionally, it shows high inhibitory effects against enzymes like yeast alcohol dehydrogenase, indicating its potential to interfere with various enzymatic processes .
Cellular Effects
The effects of 2-methyl-7-(piperazin-1-ylmethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one on cellular processes are profound. It influences cell function by inhibiting RNA polymerase, leading to a decrease in RNA synthesis and subsequent protein production. This inhibition can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in Ehrlich ascites tumor cells, the compound’s inhibitory action on RNA polymerase results in suppressed cell proliferation .
Molecular Mechanism
At the molecular level, 2-methyl-7-(piperazin-1-ylmethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one exerts its effects through direct binding interactions with biomolecules. It alkylates the SH or OH groups of RNA polymerase, leading to enzyme inactivation . This alkylation disrupts the enzyme’s ability to catalyze the transcription process, thereby inhibiting RNA synthesis. The compound’s reactivity at the 2-position of the thiadiazolo-pyrimidine ring is crucial for its biological activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-methyl-7-(piperazin-1-ylmethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one change over time. The compound’s stability and degradation are important factors influencing its long-term effects on cellular function. Studies have shown that its inhibitory effects on RNA polymerase are sustained over time, but the compound may degrade under certain conditions, affecting its potency . Long-term exposure to the compound in in vitro studies has demonstrated consistent suppression of RNA synthesis and cell proliferation .
Dosage Effects in Animal Models
The effects of 2-methyl-7-(piperazin-1-ylmethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one vary with different dosages in animal models. At lower doses, the compound effectively inhibits RNA synthesis without causing significant toxicity. At higher doses, it can exhibit toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where a minimum concentration is required to achieve significant inhibition of RNA polymerase activity .
Metabolic Pathways
2-methyl-7-(piperazin-1-ylmethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s metabolism may involve enzymatic modifications that affect its activity and stability. It can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 2-methyl-7-(piperazin-1-ylmethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 2-methyl-7-(piperazin-1-ylmethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s ability to interact with its target enzymes and exert its inhibitory effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-7-(piperazin-1-ylmethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one typically involves a multi-step process. One common method involves the condensation of a thiadiazole derivative with a pyrimidine precursor. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity of the product.
For example, a one-pot three-component reaction can be employed, where 1,3,4-thiadiazole-amines, aldehydes, and active methylene compounds are reacted in ethanol solvent at room temperature. This method offers advantages such as rapid synthesis, mild reaction conditions, and high yields .
Industrial Production Methods
In an industrial setting, the production of 2-methyl-7-(piperazin-1-ylmethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality and higher efficiency. The use of green solvents and recyclable catalysts is also emphasized to minimize environmental impact.
化学反応の分析
Types of Reactions
2-methyl-7-(piperazin-1-ylmethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
作用機序
The mechanism of action of 2-methyl-7-(piperazin-1-ylmethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
類似化合物との比較
2-methyl-7-(piperazin-1-ylmethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one can be compared with other thiadiazolo-pyrimidine derivatives:
2-methyl-7-(morpholin-1-ylmethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one: Similar structure but with a morpholine ring instead of piperazine.
2-methyl-7-(piperidin-1-ylmethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one: Contains a piperidine ring instead of piperazine.
The uniqueness of 2-methyl-7-(piperazin-1-ylmethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one lies in its specific structural features and the resulting biological activities, which may differ from those of its analogs.
特性
IUPAC Name |
2-methyl-7-(piperazin-1-ylmethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5OS/c1-8-14-16-10(17)6-9(13-11(16)18-8)7-15-4-2-12-3-5-15/h6,12H,2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDPYFMSFZGESH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=O)C=C(N=C2S1)CN3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-{[(3,4-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B2516364.png)
![2-[6,7-DIMETHOXY-3-(4-METHOXYBENZOYL)-4-OXO-1,4-DIHYDROQUINOLIN-1-YL]-N-(3,5-DIMETHOXYPHENYL)ACETAMIDE](/img/structure/B2516365.png)
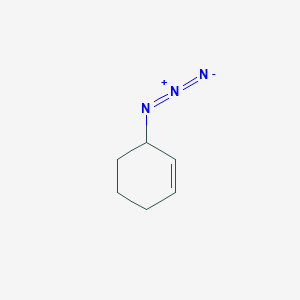
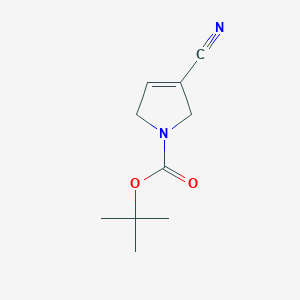
![N'-(2-ethylphenyl)-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide](/img/structure/B2516368.png)
![2-[2-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B2516369.png)
![3-({Pyrido[2,3-d]pyrimidin-4-yl}amino)-1-(thiophen-2-yl)propan-1-ol](/img/structure/B2516370.png)
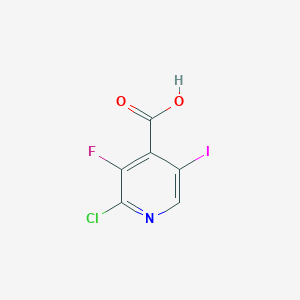
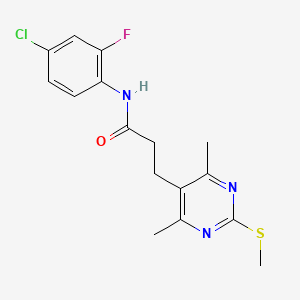
![1-allyl-2-[(4-methylbenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2516380.png)
![[(Z)-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloropropanoate](/img/structure/B2516383.png)
![3-[(2-Methylpropan-2-yl)oxymethyl]azetidine;hydrochloride](/img/structure/B2516384.png)
